Application: This compound has been used in the design and synthesis of novel anti-tubercular agents .
Methods: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application: This compound has been used in the synthesis of novel ketolide antibiotics .
Methods: The compound 4-[4-(3-Pyridinyl)imidazol-1-yl]-1-butylamine is the side chain of telithromycin and is currently widely used for the synthesis of novel ketolide antibiotics . This pyridyl-imidazole intermediate was synthesized from 3-acetylpyridine .
Results: The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Application: This compound has been used in the design and synthesis of novel pyrazinamide derivatives .
Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
4-(Pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 223.14 g/mol. It is categorized as a small molecule scaffold, indicating its utility in various chemical and biological applications. The compound features a pyridine ring substituted at the 4-position with a butan-1-amine chain, which contributes to its unique properties and reactivity. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its solubility in water and making it suitable for biological studies .
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that 4-(Pyridin-4-yl)butan-1-amine dihydrochloride exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential as a:
The synthesis of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves several steps:
These methods underscore the compound's accessibility for research and development purposes .
The applications of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride are diverse, including:
Interaction studies involving 4-(Pyridin-4-yl)butan-1-amine dihydrochloride focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:
Preliminary findings suggest that this compound may interact with multiple targets, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 4-(Pyridin-4-yl)butan-1-amine dihydrochloride. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Pyridin-2-yl)butan-1-amine | 52983524 | Variants in pyridine substitution position |
N-(1-(Pyridin-4-yl)ethyl)butan-1-amine | 18301660 | Ethyl substitution instead of butyl |
1,3-Thiazol-2-yl butan-1-amines | 19555320 | Incorporation of thiazole ring |
The uniqueness of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride lies in its specific structural arrangement and functional properties that facilitate targeted biological interactions. Its potential as a versatile scaffold distinguishes it from other similar compounds, which may not exhibit the same breadth of reactivity or biological activity .